molecular formula C11H11N3 B1375426 [3,3'-Bipyridin]-5-ylmethanamine CAS No. 1346686-55-2

[3,3'-Bipyridin]-5-ylmethanamine

Cat. No. B1375426
M. Wt: 185.22 g/mol
InChI Key: ICWVJZOXYYPLRS-UHFFFAOYSA-N
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Description

3,3'-Bipyridin]-5-ylmethanamine, also known as 3,3'-Bipyridin-5-ylmethanamine or BPM, is an organic compound that has recently gained attention in the scientific community due to its potential applications in various areas. BPM is an interesting compound due to its unique structure, which consists of two pyridines linked by a single carbon atom. This structure allows for a variety of chemical reactions to take place, making BPM a versatile compound with a wide range of potential uses.

Scientific Research Applications

Luminescence and Imaging Studies

  • Mitochondrial Imaging: The 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation, a derivative of 3,3'-Bipyridin-5-ylmethanamine, is a luminescent agent accumulating in mitochondria, useful for fluorescence microscopy in biological imaging (Amoroso et al., 2008).

Electronic and Structural Properties

  • Ruthenium(II) Complexes: Studies on heteroleptic Ru(II) complexes with 5,5-disubstituted-2,2-bipyridine derivatives, closely related to 3,3'-Bipyridin-5-ylmethanamine, offer insights into their spectral, electrochemical, and structural properties (Yang et al., 2001).

Surface-Enhanced Raman Spectroscopy (SERS)

  • SERS Application: Compounds like 2,2'-bipyridin-5-ylmethyl-5-(1,2-dithiolan-3-yl)pentanoate, similar in structure to 3,3'-Bipyridin-5-ylmethanamine, show promising applications in SERS, providing enhanced detection limits (Montgomery et al., 2011).

Synthesis of Heterocycles

  • Imidazopyridine Synthesis: Derivatives of 3,3'-Bipyridin-5-ylmethanamine are used in the synthesis of imidazopyridines, compounds with applications in medicinal and material science (Bagdi et al., 2015).

Reaction Mechanisms and Quantum Chemistry

  • Reaction Studies and Quantum Chemistry: The reactions of derivatives of 3,3'-Bipyridin-5-ylmethanamine with various ethers have been studied, including insights from quantum chemistry, contributing to the understanding of reaction mechanisms (Kas’yan et al., 2011).

Photoactivated Therapeutic Agents

  • Dual-Action Therapeutic Agent: The complex cis-Ru(bpy)(2)(5CNU)(2), which includes a structure similar to 3,3'-Bipyridin-5-ylmethanamine, has potential as a light-activated dual-action therapeutic agent (Garner et al., 2011).

Luminescent Lanthanide Complexes

  • Anion Detection: Lanthanide complexes with a bis-bipyridine-phenylphosphine oxide ligand show potential in anion detection, with changes in photophysical properties upon anion addition (Charbonnière et al., 2002).

Photolabile Caging Groups

  • Photolabile Protecting Groups: Ruthenium bis(bipyridine) complexes, similar to 3,3'-Bipyridin-5-ylmethanamine, have been explored as photolabile protecting groups for biological applications (Zayat et al., 2006).

Sensitization of Lanthanide Luminescence

  • Energy Transfer Pathways in Complexes: PtLn3 heterotetranuclear complexes with 5-ethynyl-2,2'-bipyridine ligands show sensitization of lanthanide luminescence by two different energy transfer pathways (Xu et al., 2008).

Fluorescent Sensing of Environmental Contaminants

  • Environmental Contaminant Detection: Coordination polymers with bipyridine ligands can act as dual functional fluorescent sensors for hazardous environmental contaminants like nitrobenzene and dichromate anion (Kan & Wen, 2017).

properties

IUPAC Name

(5-pyridin-3-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-5-9-4-11(8-14-6-9)10-2-1-3-13-7-10/h1-4,6-8H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWVJZOXYYPLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736479
Record name 1-([3,3'-Bipyridin]-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,3'-Bipyridin]-5-ylmethanamine

CAS RN

1346686-55-2
Record name [3,3′-Bipyridine]-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346686-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-([3,3'-Bipyridin]-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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